

# Tenalisib biomarker response correlation treatment outcomes

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## Compound Focus: Tenalisib

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## Tenalisib Clinical Data Summary

The table below summarizes key findings from a phase I/Ib clinical trial of **Tenalisib** in patients with relapsed/refractory T-Cell Lymphoma (TCL). [1]

Aspect	Details and Findings
Study Design	Phase I/Ib, patients with relapsed/refractory TCL (Peripheral & Cutaneous), $\geq 1$ prior therapy. [1]
Dosing	28-day cycles, Maximum Tolerated Dose (MTD): <b>800 mg twice daily (fasting)</b> . [1]
Efficacy (35 evaluable pts)	<b>Overall Response Rate (ORR): 45.7%</b> (3 Complete Responses, 13 Partial Responses). Median Duration of Response: <b>4.9 months</b> . [1]
Safety Profile	Most frequent related Grade $\geq 3$ TEAE: <b>transaminase elevation (21%)</b> . Most common any-grade TEAE: fatigue (45%). [1]
Key Biomarker Findings	Tumors that responded to treatment showed <b>marked downregulation of CD30, IL-31, and IL-32<math>\alpha</math></b> . [1]

Aspect	Details and Findings
Mechanism of Action	Novel, oral <b>dual PI3K <math>\delta/\gamma</math> inhibitor</b> with nanomolar potency and selectivity over $\alpha$ and $\beta$ isoforms. [1]

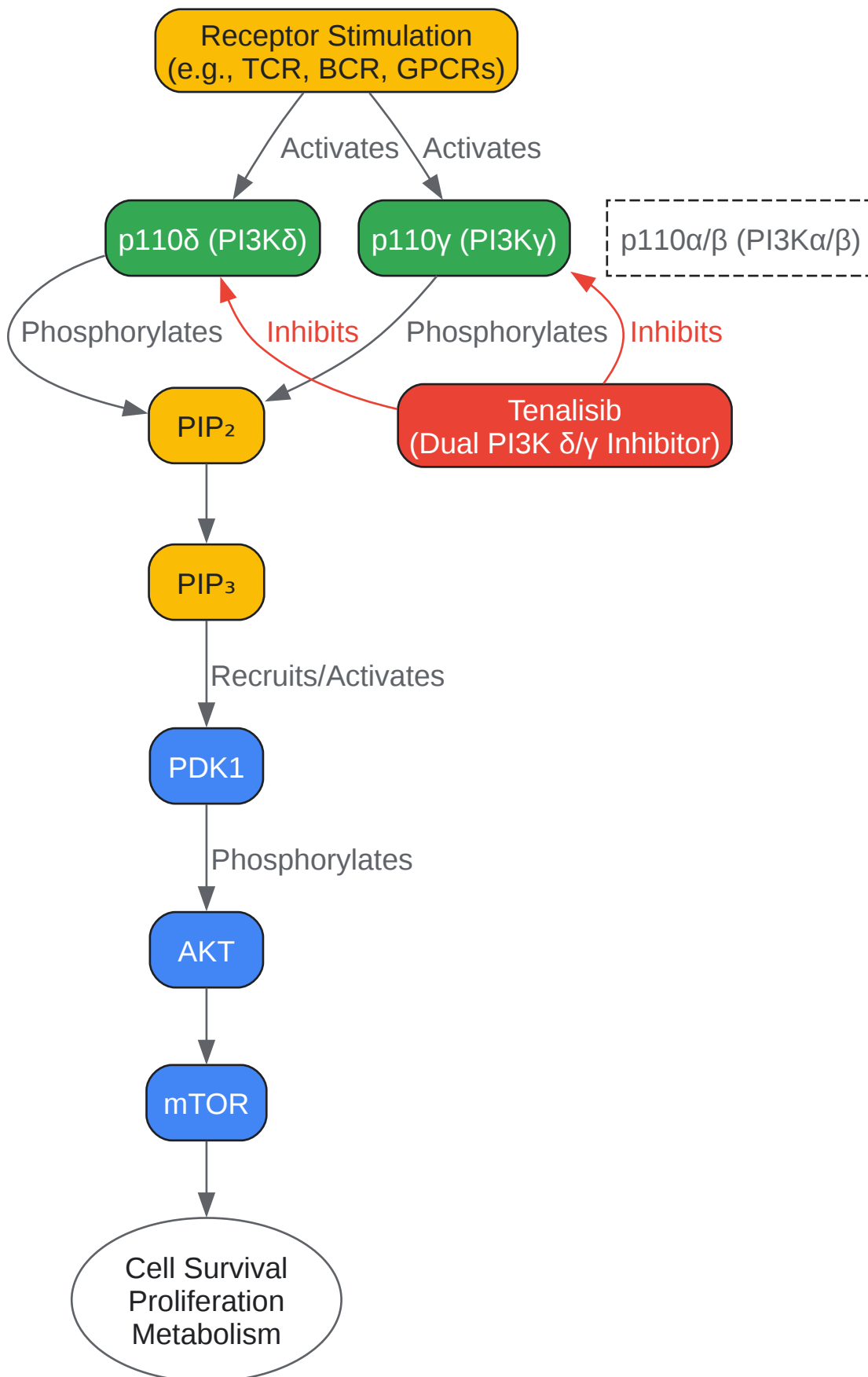
## Experimental Protocol from Key Study

The clinical data comes from a two-part, multicenter phase I/Ib study (NCT02567656). [1]

- **Patient Population:** Adults with histologically confirmed relapsed/refractory PTCL or CTCL, who had received at least one prior line of therapy. Patients needed an ECOG performance status of  $\leq 2$  and adequate organ function. [1]
- **Study Treatment:** **Tenalisib** was administered orally in 28-day cycles. The study included a dose-escalation phase (200 to 800 mg BID) to determine the Maximum Tolerated Dose (MTD), followed by an expansion phase at the MTD. [1]
- **Efficacy & Safety Assessments:** Anti-tumor activity was measured by the Overall Response Rate (ORR) and Duration of Response (DoR). Safety was assessed by monitoring Treatment-Emergent Adverse Events (TEAEs) according to CTCAE v4.03. [1]
- **Biomarker Analysis:** Exploratory analysis was conducted on responding tumors, which identified downregulation of specific biomarkers (CD30, IL-31, IL-32 $\alpha$ ). [1]

## Mechanism of Action & Signaling Pathway

**Tenalisib** is a dual PI3K  $\delta/\gamma$  inhibitor. The following diagram illustrates the role of these isoforms in the PI3K signaling pathway and **Tenalisib**'s site of action.



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The PI3K pathway is a crucial intracellular signaling axis. The  **$\delta$  and  $\gamma$  isoforms**, which **Tenalisib** selectively inhibits, are primarily expressed in hematopoietic cells and play key roles in immune cell signaling, migration, and survival. [1] [2] By inhibiting these isoforms, **Tenalisib** blocks the conversion of PIP<sub>2</sub> to PIP<sub>3</sub>, a critical second messenger. This, in turn, dampens the downstream activation of the AKT/mTOR cascade, leading to the suppression of pro-survival and proliferative signals in malignant T-cells. [2]

## Context Among PI3K Inhibitors

While a detailed, data-rich comparison with other specific PI3K $\delta/\gamma$  inhibitors is not fully available from the search, here is the contextual landscape:

- **A Unique Dual Inhibitor:** **Tenalisib**'s specific targeting of both  $\delta$  and  $\gamma$  isoforms is a distinguishing feature. [1] Most FDA-approved PI3K inhibitors for hematologic malignancies are either pan-PI3K inhibitors or selective for a single isoform (like  $\delta$ ). [2]
- **Clinical Development in T-Cell Lymphomas:** The reported 45.7% ORR in relapsed/refractory TCL is a promising signal of clinical activity in a disease area with high unmet need. [1] Many other PI3K inhibitors have been developed and approved primarily for B-cell malignancies. [2]
- **Ongoing Research:** The future of **Tenalisib** lies in combination therapies. As noted in the phase I/Ib study, **a phase I/II combination study with romidepsin (an HDAC inhibitor) is ongoing**, which may enhance efficacy. [1]

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## References

1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  ... [pmc.ncbi.nlm.nih.gov]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

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